N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine
Description
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a nitro group at position 5, a phenyl group at position 2, and a benzylamine substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and enzyme modulators .
Properties
CAS No. |
192631-76-8 |
|---|---|
Molecular Formula |
C17H13ClN4O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H13ClN4O2/c18-15-14(22(23)24)17(19-11-12-7-3-1-4-8-12)21-16(20-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,21) |
InChI Key |
ZJZLVKXSNPRVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Chlorination: Addition of the chloro group to the desired position on the pyrimidine ring.
Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Benzyl-6-chloro-2-phenylpyrimidin-4-amine.
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that pyrimidine derivatives, including N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine, exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
Case Studies
A study conducted by Atatreh et al. demonstrated that certain pyrimidine derivatives significantly reduced COX-2 mRNA expression and protein levels in experimental models. The results indicated a potent anti-inflammatory effect, suggesting that compounds like this compound could serve as potential therapeutic agents for inflammatory diseases .
Anticancer Applications
This compound has also been investigated for its anticancer properties, particularly as an inhibitor of deubiquitinases involved in cancer progression.
Targeting USP1/UAF1 Complex
The compound has been identified as a potent inhibitor of the USP1/UAF1 deubiquitinase complex, which is implicated in the regulation of DNA damage response pathways. Inhibition of this complex can lead to increased levels of monoubiquitinated proliferating cell nuclear antigen (PCNA), thereby hindering cancer cell survival .
Structure–Activity Relationship (SAR) Studies
Medicinal chemistry optimization efforts have revealed that modifications to the pyrimidine scaffold can enhance the potency of N-Benzyl derivatives against USP1/UAF1. For instance, specific substitutions have led to compounds exhibiting nanomolar inhibitory potency and significant cytotoxic effects on non-small cell lung cancer cells .
Clinical Relevance
The potential of N-Benzyl derivatives as anticancer agents has been further supported by studies showing their efficacy against various cancer cell lines. For example, compounds derived from this scaffold have demonstrated selective cytotoxicity and are being explored for their use in targeted cancer therapies .
Summary of Research Findings
Mechanism of Action
The mechanism by which N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the USP1/UAF1 deubiquitinase complex, leading to increased levels of monoubiquitinated PCNA and decreased cell survival in cancer cells . This inhibition disrupts the DNA damage response pathway, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Core Pyrimidine Modifications
- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (GNF-PF-359) This compound () shares a chloro group at position 5 (vs. position 6 in the target compound) and a methyl group at position 4. The 2-pyridinyl substituent replaces the 2-phenyl group, altering electronic properties and steric bulk.
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine This derivative () features a fluorophenyl group at position 4 and a methoxyphenyl aminomethyl group at position 5. The absence of a nitro group reduces electrophilicity compared to the target compound.
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
The nitro group here is at the 4-position of the 2-phenyl ring (), unlike the 5-nitro group in the target compound. This positional difference may influence electronic delocalization and interaction with biological targets.
Substituent Position and Functional Group Impact
- 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine This analog () lacks both the 5-nitro and 2-phenyl groups, reducing steric hindrance and aromatic interactions.
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine
The diethylamine group at position 4 () increases hydrophobicity compared to the benzylamine in the target compound. The 2-methyl group (vs. 2-phenyl) reduces aromaticity, which may diminish binding to hydrophobic pockets in enzyme targets.
Physicochemical Properties
Biological Activity
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrimidine class of compounds, characterized by a pyrimidine ring substituted with various functional groups. The presence of the nitro group at the 5-position and the benzyl group enhances its biological profile, potentially influencing its interaction with biological targets.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation:
The anti-inflammatory effects were assessed using in vitro assays that measured the suppression of COX enzyme activity. The compound demonstrated comparable potency to established non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. It has been implicated in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1 | Apoptosis induction |
| A549 | 2 | Cell cycle arrest |
| H1299 | 4 | Inhibition of migration |
In vitro studies demonstrated that the compound significantly reduced cell viability and induced apoptosis in these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Nitro Group : The presence of the nitro group at position 5 is critical for enhancing anti-inflammatory and anticancer activities.
- Benzyl Substitution : The benzyl moiety contributes to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- Chloro Substitution : The chloro group at position 6 may influence receptor binding affinity and selectivity.
In Vivo Studies
In vivo models have corroborated the in vitro findings, demonstrating that this compound effectively reduces inflammation in carrageenan-induced paw edema models. The compound exhibited a dose-dependent response, further validating its therapeutic potential in inflammatory diseases.
Mutagenicity Assessment
Studies assessing the mutagenic potential of related compounds suggest that while benzylating agents can exhibit mutagenic properties, N-Benzyl derivatives like N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amines require further investigation to fully understand their safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
